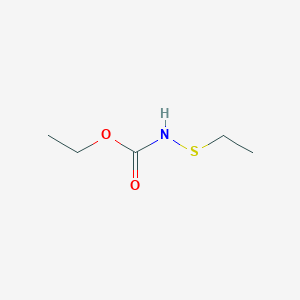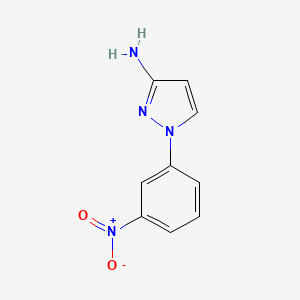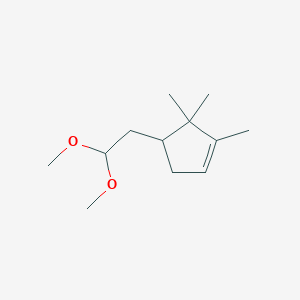
4-(2,2-Dimethoxyethyl)-1,5,5-trimethylcyclopentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Dimethoxyethyl)-1,5,5-trimethylcyclopentene is an organic compound characterized by a cyclopentene ring substituted with a 2,2-dimethoxyethyl group and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dimethoxyethyl)-1,5,5-trimethylcyclopentene typically involves the reaction of 1,5,5-trimethylcyclopentene with 2,2-dimethoxyethanol in the presence of an acid catalyst. The reaction proceeds through an electrophilic addition mechanism, where the acid catalyst protonates the double bond of the cyclopentene, making it more susceptible to nucleophilic attack by the 2,2-dimethoxyethanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure reactors and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-Dimethoxyethyl)-1,5,5-trimethylcyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopentene derivatives.
Applications De Recherche Scientifique
4-(2,2-Dimethoxyethyl)-1,5,5-trimethylcyclopentene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2,2-dimethoxyethyl)-1,5,5-trimethylcyclopentene involves its interaction with molecular targets through its functional groups. The dimethoxyethyl group can participate in hydrogen bonding and van der Waals interactions, while the cyclopentene ring can undergo π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2-Dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole: Shares the dimethoxyethyl group but has a different core structure.
4,6-Dihydroxy-2-methylpyrimidine: Contains a similar functional group but differs in the ring structure.
Uniqueness
4-(2,2-Dimethoxyethyl)-1,5,5-trimethylcyclopentene is unique due to its specific combination of a cyclopentene ring with a dimethoxyethyl group and three methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
20145-44-2 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
4-(2,2-dimethoxyethyl)-1,5,5-trimethylcyclopentene |
InChI |
InChI=1S/C12H22O2/c1-9-6-7-10(12(9,2)3)8-11(13-4)14-5/h6,10-11H,7-8H2,1-5H3 |
Clé InChI |
HKVDRKISWRYMIT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(C1(C)C)CC(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


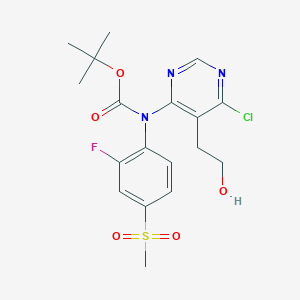
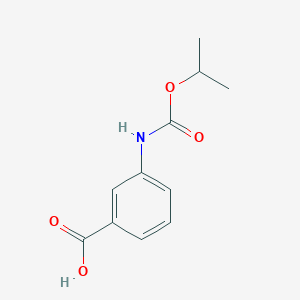
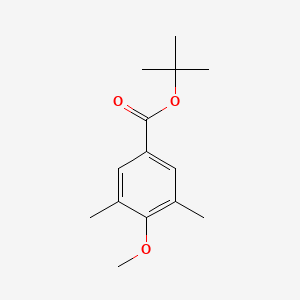

![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B14017191.png)

![5-Bromo-4-chloro-7-methylimidazo[4,3-f][1,2,4]triazine](/img/structure/B14017215.png)

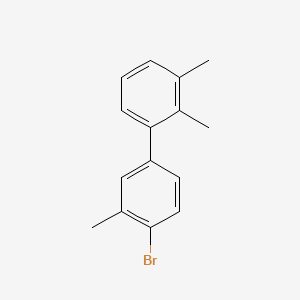
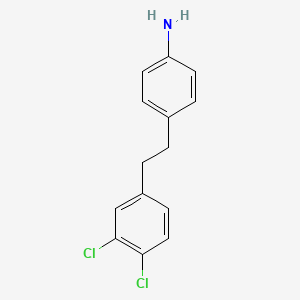
![5-Bromo-6-methoxybenzo[d]isoxazol-3-ylamine](/img/structure/B14017240.png)
